2-[2-(4-Bromophenyl)ethynyl]thiophene
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Overview
Description
2-[2-(4-Bromophenyl)ethynyl]thiophene: is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. The compound has a molecular formula of C12H7BrS and a molecular weight of 263.15 g/mol . It is characterized by the presence of a bromophenyl group attached to the ethynyl linkage, which is further connected to the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Bromophenyl)ethynyl]thiophene typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide (4-bromophenyl), organoboron compound, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or DMF).
Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Bromophenyl)ethynyl]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The ethynyl group can participate in coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base (e.g., NaOH) and a solvent (e.g., ethanol) at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Coupling: Palladium or copper catalysts are commonly used in coupling reactions with appropriate ligands and bases.
Major Products
Substitution: Formation of substituted phenylthiophenes.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Scientific Research Applications
2-[2-(4-Bromophenyl)ethynyl]thiophene has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[2-(4-Bromophenyl)ethynyl]thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ethynyl and thiophene groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)thiophene: Lacks the ethynyl linkage, resulting in different electronic properties.
4-(4-Bromophenyl)thiophene-2-carboxylic acid: Contains a carboxylic acid group, which alters its reactivity and solubility.
(2-Bromophenylethynyl)trimethylsilane: Contains a trimethylsilyl group, affecting its stability and reactivity.
Uniqueness
2-[2-(4-Bromophenyl)ethynyl]thiophene is unique due to the presence of both the ethynyl and thiophene groups, which confer distinct electronic and structural properties. This combination makes it a valuable compound for various applications, particularly in the field of organic electronics and materials science.
Properties
Molecular Formula |
C12H7BrS |
---|---|
Molecular Weight |
263.15 g/mol |
IUPAC Name |
2-[2-(4-bromophenyl)ethynyl]thiophene |
InChI |
InChI=1S/C12H7BrS/c13-11-6-3-10(4-7-11)5-8-12-2-1-9-14-12/h1-4,6-7,9H |
InChI Key |
BBXUENSTFJPRLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C#CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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